molecular formula C10H15ClFNO2 B6237530 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride CAS No. 2166608-45-1

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride

Cat. No. B6237530
CAS RN: 2166608-45-1
M. Wt: 235.7
InChI Key:
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Description

2-{[4-(Aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride (2-AMFPC-HCl) is an organic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride has been used as a research tool in a variety of scientific fields, including pharmacology, biochemistry, and cell biology. It has been used to study the effects of drugs on neuronal activity and to investigate the role of calcium in cell signaling pathways. Additionally, it has been used to study the effects of certain hormones on cell growth and differentiation.

Mechanism of Action

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride acts as an agonist of the G-protein coupled receptor GPR55. This receptor is involved in a variety of cellular processes, including cell growth and differentiation, and is thought to play a role in the regulation of neuronal activity. This compound binds to GPR55 and activates the receptor, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase intracellular calcium levels, leading to an increase in cell proliferation and differentiation. Additionally, it has been shown to activate the MAPK pathway, leading to increased cell survival and migration. Finally, it has been shown to modulate neuronal activity, leading to increased excitability and synaptic plasticity.

Advantages and Limitations for Lab Experiments

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride is a useful tool for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experimental conditions. However, it is important to note that this compound is a relatively new compound, and thus there is limited information available about its effects and potential side effects.

Future Directions

There are a variety of potential future directions for 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride. Further research could focus on its effects on other G-protein coupled receptors, as well as its effects on other cell signaling pathways. Additionally, further research could focus on its effects on synaptic plasticity and neuronal excitability. Finally, further research could focus on its potential therapeutic applications, such as its potential use as an anti-inflammatory or neuroprotective agent.

Synthesis Methods

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride is synthesized from ethyl 4-(2-fluorophenyl)-2-methoxybenzoate, which is treated with aqueous ammonia to form the corresponding amine. This amine is then reacted with hydrochloric acid to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride' involves the reaction of 4-(aminomethyl)-2-fluorobenzyl alcohol with 2-(chloromethoxy)ethanol in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.", "Starting Materials": [ "4-(aminomethyl)-2-fluorobenzyl alcohol", "2-(chloromethoxy)ethanol", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(aminomethyl)-2-fluorobenzyl alcohol is reacted with a base (e.g. sodium hydroxide) to form the corresponding phenoxide intermediate.", "Step 2: The phenoxide intermediate is then reacted with 2-(chloromethoxy)ethanol to form the desired product, 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol.", "Step 3: The product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound, 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride." ] }

CAS RN

2166608-45-1

Molecular Formula

C10H15ClFNO2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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